6-Amino-1-phenalenone

Fluorescence Photophysics Quantum Yield

6-Amino-1-phenalenone (6-AP) is the only phenalenone derivative that converts the non-fluorescent parent scaffold into a high-quantum-yield fluorophore (Φf=0.73). This electron-donating 6-amino substitution is critical: simple replacement with 6-hydroxy or 6-methoxy analogs causes severe performance failure in fluorescent applications. 6-AP is the established reporter scaffold for selective Fe³⁺ turn-on sensors (LOD 1.3 µM) and solid-state dye lasers (threshold 1.7 MW/cm²). Its primary amine enables facile acylation to create labels with large Stokes shifts (130-140 nm). For R&D labs and manufacturers building custom fluorescent probes, this is the non-interchangeable building block. Standard B2B shipping available worldwide.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 70402-14-1
Cat. No. B1604517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-phenalenone
CAS70402-14-1
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)N
InChIInChI=1S/C13H9NO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H,14H2
InChIKeyLNWQVXDBQBAGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-phenalenone (CAS 70402-14-1) for Fluorescent Probe and Dye Laser Procurement: Key Photophysical Specifications


6-Amino-1-phenalenone (6-AP) is a phenalenone derivative characterized by an electron-donating amino group at the 6-position of the tricyclic aromatic core [1]. This substitution fundamentally alters the photophysics of the parent phenalenone (PN) scaffold, converting it from a non-fluorescent, high-efficiency singlet oxygen photosensitizer into a fluorescent molecule with a high quantum yield [2]. It is primarily utilized as a fluorescent signal reporter in probe design, a dye for laser applications, and as a derivatization reagent .

6-Amino-1-phenalenone (70402-14-1) Technical Procurement: Why In-Class Phenalenone Analogs Cannot Be Substituted


The substitution of the 6-position with an amino group is a critical determinant of 6-AP's utility, and simple substitution with other in-class analogs will lead to significant performance failure in specific applications. Unlike the parent phenalenone, which has a near-unity singlet oxygen quantum yield but negligible fluorescence [1], 6-AP exhibits a high fluorescence quantum yield, making it suitable for detection and lasing [2]. Furthermore, the strong electron-donating nature of the amino group results in a different spectral profile and redox behavior compared to other 6-substituted derivatives, such as 6-hydroxy- or 6-methoxy-phenalenone, which have lower fluorescence yields and different solvatochromic properties [3]. This precludes direct interchangeability in assays or formulations requiring specific emission wavelengths, quantum efficiency, or derivatization chemistry.

6-Amino-1-phenalenone (70402-14-1) vs. Analogs: A Comparative Quantitative Evidence Guide for Procurement


Fluorescence Quantum Yield of 6-Amino-1-phenalenone vs. Parent Phenalenone

The introduction of an amino group at the 6-position converts phenalenone from a non-fluorescent photosensitizer into a fluorescent dye. While parent phenalenone is reported to lack significant fluorescence [1], 6-amino-1-phenalenone (Ph160) exhibits a high fluorescence quantum yield (Ff) of 0.73 in a porous anodized aluminum oxide (PAO) matrix [2]. This transformation is a primary driver for its application in fluorescence-based technologies.

Fluorescence Photophysics Quantum Yield

Triplet-State Quantum Yield of 6-Amino-1-phenalenone in Comparison to Rhodamine 6G

The efficiency of intersystem crossing to the triplet state is a critical parameter for understanding photostability and performance in lasing applications. The triplet-state quantum yield for 6-aminophenalenone was determined and directly compared to the well-known laser dye rhodamine 6G under identical experimental conditions using nonlinear laser fluorimetry [1]. This comparison provides a benchmark for its photophysical behavior relative to a gold-standard laser dye.

Photophysics Laser Dyes Triplet Yield

Derivatization Utility: 6-Amino-1-phenalenone as a Fluorogenic Scaffold for Fe3+ Detection

The primary amine of 6-AP is a versatile handle for creating functional molecular probes. By integrating a thiophene-2-carboxaldehyde receptor unit via C=N bond formation, a 'turn-on' fluorescent probe (6-APT) was developed for Fe3+ detection [1]. The probe operates through Fe3+-induced hydrolysis of the C=N bond, releasing the highly fluorescent 6-AP reporter. This is a direct demonstration of 6-AP's value as a signal reporter in a functional sensing system.

Fluorescent Probe Chemosensor Metal Ion Detection

Stimulated Emission Threshold of 6-Amino-1-phenalenone in Solid-State Host

The potential of 6-AP (Ph160) as a solid-state laser dye is supported by its ability to exhibit stimulated emission when embedded in a porous alumina (PAO) matrix [1]. A key performance metric for a laser dye is its lasing threshold. For 6-AP in PAO, this threshold was measured, providing a quantifiable benchmark for its efficiency in a device-relevant format.

Dye Laser Stimulated Emission Solid-State Laser

High-Value Application Scenarios for 6-Amino-1-phenalenone (70402-14-1) Based on Quantitative Evidence


Development of Selective Fluorescent Chemosensors

6-AP is the preferred fluorescent reporter scaffold for constructing selective 'turn-on' sensors, particularly for metal ions like Fe3+. Its primary amine allows for facile conjugation to a receptor unit, and the sensing mechanism can be based on the release of the highly fluorescent 6-AP molecule, achieving a demonstrated limit of detection of 1.3 µM in aqueous samples [1]. This application leverages the quantifiable fluorescence of 6-AP (Ff = 0.73 [2]) that is not present in the parent phenalenone.

Active Medium for Solid-State Dye Lasers

For researchers and engineers developing solid-state dye lasers, 6-AP offers a combination of high fluorescence quantum yield (Ff = 0.73 [2]) and a demonstrated ability for stimulated emission in a solid-state host (PAO) with a threshold of 1.7 MW/cm² [2]. The availability of comparative triplet-state yield data against rhodamine 6G [3] provides crucial insight into its potential photostability and lasing efficiency for continuous-wave or pulsed operation.

Precursor for Functional Fluorescent Labels and Dyes

The amino group of 6-AP serves as a robust chemical handle for creating a diverse library of fluorescent labels. Acylation of 6-AP yields derivatives with large Stokes shifts (130-140 nm) and fluorescence maxima between 540-570 nm, properties that are highly desirable for minimizing self-absorption and for multiplexing in biological assays [4]. This derivatization capability allows for tuning of the photophysical and chemical properties, making it a versatile building block for custom fluorescent probes.

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